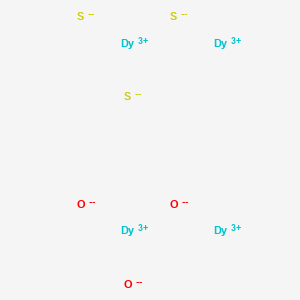
Dysprosium oxide sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium oxide sulphide, also known as this compound, is a useful research compound. Its molecular formula is Dy4O3S3 and its molecular weight is 794.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
2.1 Neutron Absorption in Nuclear Reactors
Dysprosium oxide sulphide is utilized in neutron-absorbing control rods within nuclear reactors. Its high thermal-neutron absorption cross-section enhances the efficiency of these systems, providing critical safety measures in nuclear energy production .
2.2 Laser Materials and Commercial Lighting
In conjunction with other elements like vanadium, dysprosium compounds are integral to the development of laser materials and commercial lighting solutions. The unique optical properties of dysprosium allow for efficient light emission and manipulation, making it valuable in photonics .
2.3 Data Storage Technologies
Due to its strong magnetic properties, this compound is employed in data storage applications, particularly in hard disk drives. The compound's ability to enhance coercivity makes it essential for high-performance magnetic materials used in modern computing .
2.4 Dosimetry for Radiation Measurement
Dysprosium is also used in dosimeters for measuring ionizing radiation. Crystals doped with dysprosium exhibit luminescent properties when exposed to radiation, allowing for accurate measurement of exposure levels .
Industrial Applications
3.1 Permanent Magnets
This compound plays a crucial role in the production of permanent magnets, particularly those used in electric vehicles and wind turbines. By substituting neodymium with dysprosium, manufacturers can enhance the magnets' performance under high-temperature conditions .
3.2 Marine Industry Applications
In the marine industry, dysprosium alloys are incorporated into sound navigation and ranging (SONAR) systems. The magnetic stability provided by these alloys improves the sensitivity and accuracy of SONAR transducers and receivers .
Case Study 1: Nuclear Reactor Efficiency
A study demonstrated that incorporating this compound into control rods significantly improved neutron absorption efficiency compared to traditional materials. This enhancement led to safer operational protocols within nuclear facilities.
Case Study 2: Advancements in Data Storage
Research on hard disk drives indicated that disks containing dysprosium-enhanced magnetic layers exhibited greater data retention capabilities and faster read/write speeds, showcasing the compound's potential to revolutionize data storage technology.
Propiedades
Número CAS |
12345-95-8 |
|---|---|
Fórmula molecular |
Dy4O3S3 |
Peso molecular |
794.177 |
Nombre IUPAC |
dysprosium(3+);oxygen(2-);trisulfide |
InChI |
InChI=1S/4Dy.3O.3S/q4*+3;6*-2 |
Clave InChI |
NNVMNMULKWUMPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Dy+3].[Dy+3].[Dy+3].[Dy+3] |
Sinónimos |
dysprosium oxide sulphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















